molecular formula C4H10N+ B1226570 Pyrrolidinium CAS No. 84316-19-8

Pyrrolidinium

Cat. No. B1226570
CAS RN: 84316-19-8
M. Wt: 72.13 g/mol
InChI Key: RWRDLPDLKQPQOW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidinium ion is the ion formed by protonating nitrogen in pyrrolidine. It is a conjugate acid of a pyrrolidine.

Scientific Research Applications

  • Electrochemical Stability and Ionic Liquids : Pyrrolidinium-based ionic liquids, particularly those with trifluoromethyl sulphonyl imide anions, are noted for their excellent electrochemical stability. They serve as effective solvents for lithium/sodium salts and are used as electrolytes in aprotic batteries, enhancing safety standards (Brutti, 2020).

  • Surface Chemistry Analysis : Pyrrolidinium-based ionic liquids have been studied for their surface chemistry and orientation, similar to imidazolium-based systems, through angle-resolved X-ray photoelectron spectroscopy (Men et al., 2012).

  • Anion Exchange Membranes : Pyrrolidinium cations are utilized in the synthesis of anion exchange membranes (AEMs) for their chemical stability in alkaline media. These AEMs show potential for improving alkaline stability in various applications (Gu et al., 2014).

  • Metal–Organic Compounds and Dielectric Switchability : Pyrrolidinium cations form part of unique metal–organic compounds that exhibit reversible phase transitions and potential as switchable dielectrics due to significant changes in dielectric permittivities (Trzebiatowska et al., 2020).

  • Hydrate Inhibition in Methane : Pyrrolidinium cation-based ionic liquids are effective in inhibiting methane hydrate formation, shifting the hydrate equilibrium line to lower temperatures at specific pressures (Kim et al., 2011).

  • Antibacterial Applications : Pyrrolidinium-type ionic liquids and poly(ionic liquid) membranes show significant antibacterial activities against Staphylococcus aureus and Escherichia coli, with potential for clinical applications in topical treatments (Qin et al., 2017).

  • Ionic Liquid Nanostructures : The unique nanostructure of pyrrolidinium ionic liquids, particularly pyrrolidinium acetate, is key to their versatility as solvents for various applications, including lignin extraction from biomass and as electrolytes for fuel cells and lithium-ion batteries (Jiang et al., 2017).

  • Aquatic Ecotoxicity and Biodegradability : Pyrrolidinium-based ionic liquids, used in portable energy devices, demonstrate low aquatic toxicity but limited biodegradability, raising concerns about environmental disposal (Samorì et al., 2015).

  • Protic Ionic Liquids Synthesis : Pyrrolidinium-based protic acid ionic liquids (PILs) have been synthesized for use in applications like fuel cell devices, thermal transfer fluids, and as acid-catalyzed reaction media (Anouti et al., 2008).

  • Organic-Inorganic Hybrid Luminescent Multiferroics : A pyrrolidinium-based hybrid organic-inorganic compound exhibits ferroelectric, ferroelastic, and luminescent properties, making it suitable for applications in photovoltaics and magneto-optoelectronic devices (Zhang et al., 2015).

properties

CAS RN

84316-19-8

Product Name

Pyrrolidinium

Molecular Formula

C4H10N+

Molecular Weight

72.13 g/mol

IUPAC Name

pyrrolidin-1-ium

InChI

InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/p+1

InChI Key

RWRDLPDLKQPQOW-UHFFFAOYSA-O

SMILES

C1CC[NH2+]C1

Canonical SMILES

C1CC[NH2+]C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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